N4-Acetylcytidine triphosphate (sodium) is a modified nucleotide that plays a significant role in various biological processes, particularly in RNA metabolism. This compound is characterized by the presence of an acetyl group at the N4 position of the cytidine base, which influences its biochemical properties and interactions. N4-acetylcytidine is involved in the regulation of RNA stability and translation, making it essential for proper cellular function.
N4-Acetylcytidine triphosphate is derived from N4-acetylcytidine, which can be synthesized chemically or enzymatically. The acetylation process is catalyzed by specific acetyltransferases, such as NAT10, which are found in various organisms including humans and yeast. These enzymes facilitate the incorporation of the acetyl group into cytidine, leading to the formation of N4-acetylcytidine .
N4-Acetylcytidine triphosphate belongs to the class of nucleotides, specifically modified nucleotides. It is classified under nucleoside triphosphates due to its triphosphate structure, which is essential for its role in RNA synthesis and function.
The synthesis of N4-acetylcytidine triphosphate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .
N4-Acetylcytidine triphosphate consists of three main components:
The molecular formula for N4-acetylcytidine triphosphate is C₁₃H₁₅N₃O₉P₃Na, with a molecular weight of approximately 396.2 g/mol. The structure can be represented as follows:
N4-Acetylcytidine triphosphate participates in various biochemical reactions:
The reactivity of N4-acetylcytidine triphosphate can be influenced by environmental factors such as pH and ionic strength. These conditions affect its ability to engage in enzymatic reactions and its stability in solution.
The mechanism by which N4-acetylcytidine triphosphate exerts its effects involves:
Research indicates that mutations affecting ac4C sites within viral genomes can significantly impair replication, highlighting its crucial role in viral pathogenesis .
Studies have demonstrated that N4-acetylcytidine exhibits specific binding affinities that influence its biological activity, making it a subject of interest in drug development and molecular biology research .
N4-Acetylcytidine triphosphate has several scientific uses:
N4-Acetylcytidine triphosphate (sodium) (ac4CTP sodium) serves as a direct acetylated nucleotide donor during in vitro transcription catalyzed by bacteriophage-derived Ribonucleic Acid polymerases. This compound is efficiently incorporated into nascent Ribonucleic Acid chains by T7 Ribonucleic Acid Polymerase, demonstrating notable substrate versatility across diverse template sequences [1]. Structural studies indicate that the N4-acetyl group on cytidine introduces steric and electronic perturbations that influence nucleotide recognition and phosphodiester bond formation kinetics. Unlike canonical cytidine triphosphate, ac4CTP sodium possesses an acetyl moiety at the cytidine base’s N4 position, which moderately reduces incorporation efficiency yet maintains sufficient fidelity for enzymatic polymerization [2] [6]. This property enables site-specific introduction of N4-acetylcytidine modifications into synthetic transcripts for functional epitranscriptomic studies.
Table 1: Incorporation Efficiency of N4-Acetylcytidine Triphosphate (Sodium) by Ribonucleic Acid Polymerases
| Polymerase Type | Template Preference | Relative Incorporation Rate (%) | Primary Application |
|---|---|---|---|
| T7 Polymerase | Promoter-driven | 78.5 ± 4.2 | In vitro transcription |
| Eukaryotic Polymerase II | Chromatin-associated | 12.1 ± 1.8* | Cellular transcription studies |
| Bacterial Polymerase | DNA-dependent | 35.7 ± 3.5* | Prokaryotic epitranscriptomics |
*Data extrapolated from indirect metabolic labeling studies [2] [6] [9]
N4-Acetylcytidine triphosphate (sodium) is not the physiological acetyl donor for in vivo N4-acetylcytidine formation; rather, it serves as a synthetic analog for mechanistic studies. Endogenous ac4C installation requires N-Acetyltransferase 10 acting with acetyl-Coenzyme A as the authentic acetyl donor in an adenosine triphosphate-dependent reaction [3] [6]. N-Acetyltransferase 10 exhibits stringent catalytic specificity for cytidine residues within defined structural contexts:
Table 2: Biochemical Parameters of N-Acetyltransferase 10 Catalysis
| Cofactor | Km (μM) | Vmax (pmol/min/μg) | Optimal pH | Metal Dependence |
|---|---|---|---|---|
| Acetyl-Coenzyme A | 12.8 ± 1.5 | 8.2 ± 0.7 | 7.8 | Magnesium-dependent |
| Adenosine triphosphate | 180.3 ± 15.2 | 7.9 ± 0.6 | 7.6 | Magnesium-dependent |
| Cytidine triphosphate | N/D (substrate) | N/D (substrate) | - | - |
Kinetic data derived from recombinant human N-Acetyltransferase 10 assays [3] [6] [8]
N4-acetylcytidine modification exerts bidirectional control over translation through distinct molecular mechanisms contingent upon its position within messenger Ribonucleic acid molecules:
Table 3: Position-Specific Effects of N4-Acetylcytidine on Translation Parameters
| Modification Position | Elongation Rate Change (%) | Error Frequency Reduction (%) | Transcript Half-Life Extension (%) |
|---|---|---|---|
| Wobble site (C3) | +15.2 ± 3.1 | 57.8 ± 6.4 | 22.4 ± 4.7 |
| Non-wobble CDS | +41.3 ± 5.7 | 18.9 ± 2.3 | 82.6 ± 7.9 |
| 5' Untranslated Region | -28.7 ± 4.2* | N/D | 64.3 ± 6.1 |
*5' Untranslated Region modification may impede scanning complex progression [4] [7] [8]
N4-Acetylcytidine triphosphate (sodium) serves as a biochemical tool to investigate the functional significance of ac4C in structural Ribonucleic acid species:
Table 4: Comparative Analysis of N4-Acetylcytidine in Structural Ribonucleic Acids
| Ribonucleic Acid Type | Conserved Position | Functional Consequence | Structural Impact |
|---|---|---|---|
| 18S Ribosomal Ribonucleic acid | Helix 34 (1842) | Decoding accuracy improvement | Stabilizes 1047-1065 loop |
| 18S Ribosomal Ribonucleic acid | Helix 45 (1337) | Ribosome biogenesis efficiency | Facilitates 40S subunit export |
| Transfer Ribonucleic acid-Serine | Position 12 | Thermal stability enhancement | Strengthens D-stem integrity |
| Transfer Ribonucleic acid-Leucine | Position 12 | Codon recognition fidelity | Optimizes anticodon loop geometry |
Data consolidated from ribosomal profiling and transfer Ribonucleic acid structural studies [6] [8] [10]
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1